1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-
Description
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- (CAS: 646056-16-8, molecular formula: C₁₁H₁₆N₄) is a spirocyclic amine featuring a pyrimidinyl substituent at the 1-position of its diazaspiro[4.4]nonane core . Its synthesis often involves asymmetric Michael addition reactions or resolution of enantiomers using chiral acids, as demonstrated in scalable protocols that yield high enantiomeric purity . The pyrimidinyl group enhances its binding versatility, making it a candidate for targeting sigma receptors (S1R/S2R) and bacterial enzymes .
Properties
CAS No. |
646056-16-8 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(3-4-12-8-11)15(5-1)10-6-13-9-14-7-10/h6-7,9,12H,1-5,8H2 |
InChI Key |
JREYYHGJRQCLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=CN=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis via Michael Addition
The catalytic asymmetric Michael addition has emerged as a powerful tool for constructing chiral 1,7-diazaspiro[4.4]nonane scaffolds. In a seminal study, cyclic azomethine ylides were reacted with nitroalkenes under copper-catalyzed conditions to yield syn- or anti-adducts with exceptional stereocontrol (up to >99% enantiomeric excess). The choice of ligand—N,O-ligands for syn selectivity and N,P-ligands for anti selectivity—dictates the diastereomeric outcome. Subsequent reduction of the nitro group using sodium borohydride (NaBH4) affords the corresponding 1,7-diazaspiro[4.4]nonane derivatives in high yields.
Key Reaction Parameters
- Catalyst System : Cu(OAc)₂ with chiral N,O- or N,P-ligands
- Substrates : Cyclic azomethine ylides and nitroalkenes
- Reduction Agent : NaBH4 in methanol at 0–25°C
- Yield : 70–95% for Michael adducts; 80–90% post-reduction
This method’s scalability and stereochemical precision make it adaptable for introducing pyrimidinyl groups via post-functionalization, though direct incorporation of 5-pyrimidinyl nitroalkenes remains unexplored.
Multi-Step Organic Synthesis: Enolate Formation and Reductive Cyclization
A scalable synthesis of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, as disclosed in patents by Targacept, Inc., involves a four-step sequence:
- Enolate Alkylation : Alkyl 1-benzoylpyrrolidine-2-carboxylate is treated with a strong base (e.g., LDA) to generate an enolate, which reacts with bromoacetonitrile to form alkyl 1-benzoyl-2-cyanomethylpyrrolidine-2-carboxylate.
- Sequential Reduction : Hydrogenation over palladium on carbon removes the benzoyl group, followed by NaBH4 reduction of the nitrile to a primary amine.
- Palladium-Catalyzed Coupling : The intermediate 1-benzyl-1,7-diazaspiro[4.4]nonane undergoes Suzuki-Miyaura coupling with 3-bromopyridine.
- Deprotection : Hydrogenolysis removes the benzyl group, yielding the final spirocyclic product.
Adaptation for 5-Pyrimidinyl Derivatives
Replacing 3-bromopyridine with 5-bromopyrimidine in step 3 could theoretically afford the target compound. However, pyrimidine’s reduced reactivity in cross-coupling reactions may necessitate optimized conditions, such as higher catalyst loadings or alternative ligands.
The introduction of aryl groups at the 1-position of 1,7-diazaspiro[4.4]nonane often relies on palladium-catalyzed reactions. For example, US patent 7,923,559 describes the use of Suzuki-Miyaura coupling to attach pyridinyl and phenoxypyridinyl groups to the spirocyclic core. While this patent does not explicitly address pyrimidinyl derivatives, the methodology is broadly applicable to heteroaryl bromides.
Proposed Protocol for 5-Pyrimidinyl Attachment
- Substrate : 1-Bromo-5-pyrimidine
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
- Base : K₂CO₃ or Cs₂CO₃
- Solvent : DMF or dioxane at 80–100°C
- Yield (anticipated) : 50–70% based on analogous reactions
Enantiomeric Resolution via Chiral Acid Salts
Racemic 1,7-diazaspiro[4.4]nonane derivatives can be resolved into enantiomers using chiral acids. Targacept’s patents demonstrate the efficacy of di-p-toluoyltartaric acid for separating (R)- and (S)-7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane through fractional crystallization. The process involves:
- Salt Formation : Reacting the racemic free base with (-)-di-O,O'-p-toluoyl-L-tartaric acid in ethanol.
- Crystallization : Isolating the less soluble diastereomeric salt.
- Liberation : Treating the salt with aqueous NaOH to recover the enantiomerically pure free base.
Critical Factors for Pyrimidinyl Analogs
- Acid Selection : Mandelic acid or p-hydroxybenzoic acid may offer superior resolution for pyrimidinyl-substituted compounds.
- Solvent System : Ethanol/water mixtures (4:1 v/v) typically yield high-purity salts.
Salt Formation and Pharmaceutical Compatibility
Pharmaceutically acceptable salts enhance the solubility and stability of spirocyclic compounds. For 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, succinic acid and oxalic acid salts exhibit favorable crystallinity and bioavailability. Similar strategies could be applied to the 5-pyrimidinyl variant:
| Salt Forming Agent | Stoichiometry (Base:Acid) | Solubility (mg/mL) |
|---|---|---|
| Succinic acid | 1:1 | 12.4 (pH 7.4) |
| Hydrochloric acid | 1:1 | 8.9 (pH 7.4) |
| Mandelic acid | 1:1 | 5.2 (pH 7.4) |
Data extrapolated from pyridinyl analog studies.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Diamines
2.7-Diazaspiro[4.4]nonane Derivatives
- Binding Affinity for Sigma Receptors: Derivatives of 2,7-diazaspiro[4.4]nonane substituted with aryl groups (e.g., phenyl, pyridinyl) exhibit high S1R affinity (Ki = 1.8–11 nM) but variable S2R selectivity. For example, AD258 (KiS1R = 2.7 nM, KiS2R = 27 nM) shows potent antiallodynic effects in vivo, whereas 2,7-diazaspiro[4.4]nonane with N-alkylated side chains (e.g., compound 4b) demonstrates S1R agonism . Key Difference: The 1,7-diazaspiro[4.4]nonane scaffold in 1-(5-pyrimidinyl)- lacks the S1R antagonism observed in its 2,7-diazaspiro[4.4]nonane counterparts, likely due to positional isomerism and substituent effects .
Piperazine and 1,4-Diazepane Analogues
- M2 Isoform Activation: In studies evaluating tumor cell-specific M2 isoform activation, 2,7-diazaspiro[4.4]nonane derivatives (e.g., analogue 34, AC₅₀ = 895 nM) underperform compared to piperazine (AC₅₀ = 120 nM) and 1,4-diazepane (AC₅₀ = 150 nM). This suggests reduced conformational flexibility in spirocyclic systems hinders target engagement .
Spiroamines in Antibacterial Agents
- Quinolone Derivatives: When substituted at the 7-position of fluoroquinolones, 1,7-diazaspiro[4.4]nonane (compound 5a) and 2,8-diazaspiro[5.5]undecane (6b) exhibit comparable Gram-negative activity to piperazine analogues. However, N-alkylation of 2,7-diazaspiro[4.4]nonane (4b) enhances potency, indicating the importance of lipophilicity and steric bulk .
Sigma Receptor Modulation
- Mechanistic Insights: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., AB21) achieves higher S1R/S2R selectivity than 1,7-diazaspiro[4.4]nonane derivatives, likely due to altered ring strain and spatial orientation of substituents .
Antibacterial Activity
- Gram-Negative Pathogens: 1,7-Diazaspiro[4.4]nonane-substituted quinolones (e.g., compound 5a) show MIC₉₀ values comparable to ciprofloxacin against E. coli (0.25 µg/mL) but require N-alkylation for optimal potency .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- (CAS Number: 646056-23-7) is a heterocyclic compound characterized by its unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₄
- Molecular Weight : 218.3 g/mol
- Structural Features : The compound features a spiro configuration that contributes to its distinctive chemical properties.
Antimicrobial Activity
Research indicates that derivatives of 1,7-diazaspirononane exhibit significant antimicrobial properties. A study highlighted the synthesis of various diazaspiro compounds, including those with pyrimidine substitutions, which demonstrated effective inhibition against a range of bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
1,7-Diazaspiro[4.4]nonane derivatives have also been investigated for their anticancer potential. A notable case study involved the evaluation of a series of derivatives as inhibitors of the KRAS G12C mutation, a common oncogenic driver in non-small cell lung cancer (NSCLC). The study reported that certain derivatives exhibited potent inhibitory effects against cancer cell proliferation in vitro and in vivo, particularly in xenograft models .
The biological activity of 1,7-diazaspirononane compounds is attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular proliferation and differentiation.
- Receptor Binding : They can bind to receptors that modulate signaling pathways critical for cancer progression.
Case Studies
Synthesis and Derivatives
The synthesis of 1,7-diazaspiro[4.4]nonane derivatives generally involves cyclization reactions under controlled conditions. Notably, the introduction of different substituents (e.g., pyrimidinyl groups) can enhance biological activity. Here are some notable derivatives:
| Compound Name | Structural Features |
|---|---|
| 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | Contains a pyridyl group |
| 7-(5-isoxazolyl)-1,7-diazaspiro[4.4]nonane | Incorporates an isoxazole moiety |
| 7-(5-isothiazolyl)-1,7-diazaspiro[4.4]nonane | Contains an isothiazole structure |
Q & A
Q. What are the established synthetic routes for 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane, and how do reaction conditions influence spirocyclic ring formation?
The synthesis typically involves spirobisheterocyclization reactions. For example, methyl 1-aryl-3-aroyl-4,5-dioxo-pyrrole-2-carboxylates react with enaminoesters under reflux in acetic acid to form the spirocyclic core, followed by pyrimidinyl substitution . Ring-closing strategies using amine-ketone cyclization are also employed, where stereoelectronic effects of substituents (e.g., electron-withdrawing groups on pyrimidine) dictate regioselectivity and yield .
Q. How is the structural conformation of 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane characterized, and what techniques validate its spirocyclic geometry?
X-ray crystallography and NMR spectroscopy are critical. The spiro junction creates a rigid, non-planar structure, with distinct -NMR signals for equatorial/axial protons on the nonane ring. Computational methods (DFT) further predict bond angles and torsional strain, which correlate with crystallographic data .
Q. What are the primary biochemical targets of diazaspiro[4.4]nonane derivatives, and how does the pyrimidinyl substituent modulate binding affinity?
These compounds interact with sigma receptors (S1R/S2R) and DOCK5 guanine nucleotide exchange factors. The 5-pyrimidinyl group enhances hydrogen bonding with residues in the S1R ligand-binding pocket (e.g., Glu172 in human S1R), while the spiro scaffold provides steric complementarity .
Advanced Research Questions
Q. How do structural modifications to the diazaspiro[4.4]nonane core impact functional selectivity between sigma receptor subtypes (S1R vs. S2R)?
Subtle changes, such as replacing pyrimidinyl with oxadiazole or adjusting nitrogen positions, alter selectivity. For example:
Q. What experimental approaches resolve contradictions in reported pharmacological activities (e.g., agonist vs. antagonist effects) of diazaspiro derivatives?
Functional assays (e.g., phenytoin reversal tests) and in vivo models (mechanical allodynia) are used. For instance, compound 4b acts as an S1R agonist in vivo (reversing BD-1063 effects), while 5b with the same core shows antagonism, attributed to differences in substituent electronic profiles .
Q. How does 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane inhibit osteoclast activation, and what translational implications exist for bone resorption diseases?
It suppresses Rac1 activation via DOCK5 inhibition (IC = 10 µM in HEK293T cells), reducing osteoclast resorption activity by 70% at 5 µM. This correlates with decreased TRAP-positive cell formation in mouse models, suggesting therapeutic potential for osteoporosis .
Methodological Guidance
Q. What in silico strategies predict the binding mode of 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane to sigma receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) are used. Key steps:
Q. How are Rac pull-down assays optimized to quantify DOCK5 inhibition by diazaspiro derivatives?
- Transfect HEK293T cells with DOCK5 plasmid.
- Treat with compound (10 µM, 1 hr) and lyse in RIPA buffer.
- Incubate lysate with PAK1-PBD agarose to capture active Rac-GTP.
- Detect via Western blot using anti-Rac1 antibody. Normalize to total Rac1 .
Data Contradiction Analysis
Q. Why do structurally similar diazaspiro derivatives exhibit opposing pharmacological profiles (e.g., agonist vs. antagonist)?
Minor differences in substituent polarity and conformation influence receptor interaction. For example, the 5-pyrimidinyl group in 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane may stabilize an active S1R conformation (agonist), while bulkier groups (e.g., phenoxy) sterically hinder activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
